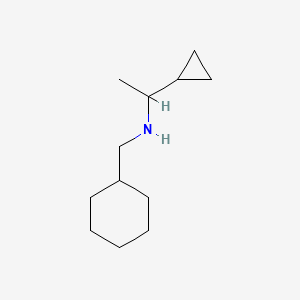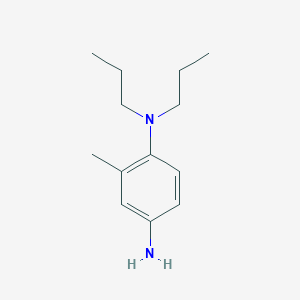![molecular formula C8H12N4 B1462165 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 945262-32-8](/img/structure/B1462165.png)
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Overview
Description
“3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine” is a chemical compound with the CAS Number: 945262-32-8 . It has a molecular weight of 164.21 . The compound appears as a pale-yellow to yellow-brown solid .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-a]pyrazine derivatives, including “this compound”, has been discussed in the literature . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H12N4/c1-2-6(1)8-11-10-7-5-9-3-4-12(7)8/h6,9H,1-5H2 .
Physical And Chemical Properties Analysis
Scientific Research Applications
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has been studied for its potential as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). It has been found to be a potent inhibitor of COX-2 activity, with an IC50 value of 0.2 μM. This makes this compound a potential therapeutic agent for the treatment of inflammation and cancer. In addition, this compound has been found to be a potent inhibitor of the growth of cancer cells, with an IC50 value of 0.2 μM. This makes this compound a potential therapeutic agent for the treatment of cancer.
Mechanism of Action
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine has been found to act as an inhibitor of cyclooxygenase-2 (COX-2). It binds to the active site of the enzyme, blocking the enzyme's ability to catalyze the conversion of arachidonic acid to prostaglandins. This results in a decrease in the production of prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been found to inhibit the growth of cancer cells, and to reduce the proliferation of tumor cells.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine in laboratory experiments include its potency as an inhibitor of COX-2 activity, its ability to reduce the production of pro-inflammatory cytokines, and its ability to inhibit the growth of cancer cells. The limitations of using this compound in laboratory experiments include its potential toxicity, its potential to cause side effects, and its potential to interact with other drugs.
Future Directions
For research on 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine include exploring its potential as an anti-inflammatory and anti-cancer agent, exploring its potential to interact with other drugs, and exploring its potential to reduce the production of pro-inflammatory cytokines. In addition, future research should focus on the mechanism of action of this compound, and the development of more potent and selective inhibitors of COX-2 activity. Finally, further research should explore the potential of this compound to be used in combination with other drugs or therapies to enhance their effects.
Safety and Hazards
properties
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-6(1)8-11-10-7-5-9-3-4-12(7)8/h6,9H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXXWVBIKKLTRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C3N2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60652968 | |
| Record name | 3-Cyclopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
945262-32-8 | |
| Record name | 3-Cyclopropyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60652968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(3-bromophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1462082.png)

![5-Chloro-2-[4-(chloromethyl)phenyl]-1,3-benzothiazole](/img/structure/B1462086.png)





amine](/img/structure/B1462098.png)
![1-{[(Butan-2-yl)carbamoyl]methyl}piperidine-4-carboxylic acid](/img/structure/B1462099.png)

amine](/img/structure/B1462103.png)
![(Butan-2-yl)({[2-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B1462104.png)
![(1-Methoxypropan-2-yl)[(2,4,6-trimethylphenyl)methyl]amine](/img/structure/B1462105.png)